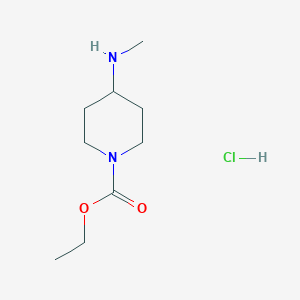
Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group .
Synthesis Analysis
Ethyl 4-amino-1-piperidinecarboxylate (1-Carbethoxy-4-aminopiperidine) was used in the synthesis of quinolin-2 (1 H)-one derivatives . It was also used as a reactant for the synthesis of Milrinone analogs to analyze effects on intracellular calcium increase in cardiac cells .Molecular Structure Analysis
The molecular formula of Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride is C9H18N2O2 . The InChI Code is 1S/C9H18N2O2/c1-3-13-9(12)11-6-4-8(10-2)5-7-11/h8,10H,3-7H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride has a molecular weight of 186.25 . It is a colorless to yellow liquid .Scientific Research Applications
Anti-Acetylcholinesterase Activity
Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride derivatives exhibit potent anti-acetylcholinesterase (anti-AChE) activity. Substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide significantly enhance this activity. These compounds, like 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, are potent inhibitors of acetylcholinesterase, making them potential candidates for antidementia agents (Sugimoto et al., 1990), (Sugimoto et al., 1992).
Synthesis Research
Research in synthesizing various derivatives of ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride includes the development of novel methods and exploration of different intermediates. Studies have focused on synthesizing key intermediates for the production of potent proteinkinase inhibitors, exploring stereospecific microbial reduction, and investigating direct amidation processes (Zheng Rui, 2010), (Hao et al., 2011), (Guo et al., 2006).
Anticancer Research
Several derivatives of ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride have been synthesized and evaluated for their anticancer properties. This research includes the development of novel compounds and assessment of their cytotoxicity towards various cancer cell lines (Dimmock et al., 1998), (Rehman et al., 2018).
Other Applications
Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride and its derivatives have been investigated in various other contexts, such as the development of GABA uptake inhibitors, exploration of their metabolic pathways in rats, and studies on their crystal and molecular structures. These research efforts expand the understanding of the compound's potential in different therapeutic and chemical applications (Zhang et al., 2007), (Jiang et al., 2007), (Szafran et al., 2007).
Safety and Hazards
The safety information for Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride indicates that it has the GHS07 pictogram. The signal word is “Warning”. The hazard statements include H315, H319, and H335. The precautionary statements include P261, P280, P305+P351+P338, P304+P340, P405, and P501A .
properties
IUPAC Name |
ethyl 4-(methylamino)piperidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-3-13-9(12)11-6-4-8(10-2)5-7-11;/h8,10H,3-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDLDXHPSPHVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2452313.png)
![ethyl 5-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2452314.png)

![3-(Propan-2-yl)-2-azaspiro[3.4]oct-6-en-1-one](/img/structure/B2452318.png)



![2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide](/img/structure/B2452324.png)

![N-[(2-chlorophenyl)methyl]-2-nitroaniline](/img/structure/B2452328.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2452330.png)

![3-(4-fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2452334.png)